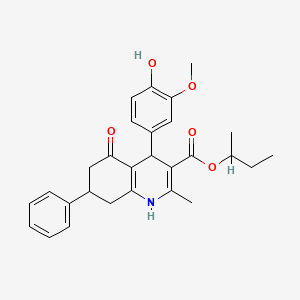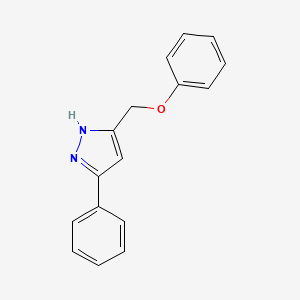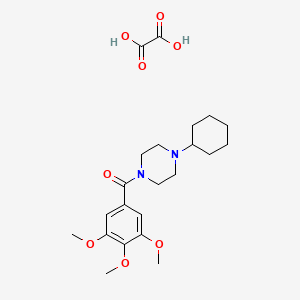![molecular formula C25H35NO3 B4979696 2,6-di-tert-butyl-4-[(2-hydroxyphenyl)(4-morpholinyl)methyl]phenol](/img/structure/B4979696.png)
2,6-di-tert-butyl-4-[(2-hydroxyphenyl)(4-morpholinyl)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-di-tert-butyl-4-[(2-hydroxyphenyl)(4-morpholinyl)methyl]phenol is a synthetic compound that belongs to the class of phenolic antioxidants. It is commonly referred to as BHA-TEMPO, and it has been extensively studied for its potential applications in various fields of science, including biochemistry, pharmacology, and materials science.
Applications De Recherche Scientifique
BHA-TEMPO has been extensively studied for its potential applications in various fields of science. In biochemistry, it has been shown to have antioxidant properties that can protect cells from oxidative stress and prevent cellular damage. In pharmacology, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In materials science, it has been used as a stabilizer for polymers and plastics.
Mécanisme D'action
The mechanism of action of BHA-TEMPO is based on its antioxidant properties. It acts as a free radical scavenger, donating an electron to reactive oxygen species (ROS) and neutralizing them. This prevents the ROS from causing oxidative damage to cellular components such as DNA, proteins, and lipids. BHA-TEMPO also has the ability to regenerate other antioxidants such as vitamin C and vitamin E, further enhancing its antioxidant activity.
Biochemical and Physiological Effects
BHA-TEMPO has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can protect cells from oxidative stress-induced apoptosis and DNA damage. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In animal studies, BHA-TEMPO has been shown to have neuroprotective effects and improve cognitive function in models of Alzheimer's disease. It has also been shown to have cardioprotective effects and reduce oxidative stress in models of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
BHA-TEMPO has several advantages for lab experiments. It is stable under a wide range of conditions and can be easily synthesized and purified. It also has low toxicity and is relatively inexpensive. However, it has some limitations, including its solubility in water, which can make it difficult to use in aqueous systems. It also has limited stability under acidic conditions, which can limit its use in some applications.
Orientations Futures
There are several future directions for the study of BHA-TEMPO. In biochemistry, further studies are needed to elucidate its mechanism of action and its potential as a therapeutic agent for various diseases. In pharmacology, further studies are needed to optimize its pharmacokinetic properties and evaluate its safety and efficacy in clinical trials. In materials science, further studies are needed to explore its potential as a stabilizer for other materials and to develop new applications for its antioxidant properties. Overall, the study of BHA-TEMPO has the potential to lead to new insights into the role of antioxidants in health and disease and to the development of new therapeutic and materials science applications.
Méthodes De Synthèse
BHA-TEMPO is synthesized by the reaction of 2,6-di-tert-butyl-4-hydroxyphenol (BHA) with 4-(chloromethyl)morpholine hydrochloride (TEMPO-Cl) in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent such as methanol or ethanol, and the product is obtained after purification by column chromatography or recrystallization.
Propriétés
IUPAC Name |
2,6-ditert-butyl-4-[(2-hydroxyphenyl)-morpholin-4-ylmethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO3/c1-24(2,3)19-15-17(16-20(23(19)28)25(4,5)6)22(26-11-13-29-14-12-26)18-9-7-8-10-21(18)27/h7-10,15-16,22,27-28H,11-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYGKFKKUKBBRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CC=C2O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}morpholine](/img/structure/B4979639.png)
![N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B4979645.png)
![2-{2-[(methylamino)methyl]phenoxy}-N-phenylacetamide](/img/structure/B4979652.png)
![2-[isopropyl(methyl)amino]ethyl benzoate hydrochloride](/img/structure/B4979660.png)

![1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)thio]-2-propanol](/img/structure/B4979691.png)

![5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4979717.png)
![8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine](/img/structure/B4979723.png)
![diethyl 2,2'-[(1,2-dioxo-1,2-ethanediyl)diimino]bis[4-(4-methylphenyl)-3-thiophenecarboxylate]](/img/structure/B4979727.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B4979734.png)
![3-butoxy-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4979741.png)